Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate
Description
Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a boronate ester featuring a fluorinated aromatic core linked to a butanoate chain. This compound is structurally characterized by:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a common protecting group for boronic acids to enhance stability and reactivity in cross-coupling reactions .
- 2,6-Difluoro substituents on the phenyl ring, which modulate electronic properties and steric accessibility.
The compound is likely synthesized via nucleophilic substitution between a fluorinated phenol boronate and ethyl bromobutanoate under basic conditions, analogous to methods described for related structures .
Properties
Molecular Formula |
C18H25BF2O5 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethyl 4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate |
InChI |
InChI=1S/C18H25BF2O5/c1-6-23-15(22)8-7-9-24-16-13(20)10-12(11-14(16)21)19-25-17(2,3)18(4,5)26-19/h10-11H,6-9H2,1-5H3 |
InChI Key |
VBMTYUZGSBFPEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCCC(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol
Starting Material : 4-Bromo-2,6-difluorophenol (hypothetical precursor).
Procedure :
- In a dried Schlenk flask, combine 4-bromo-2,6-difluorophenol (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in anhydrous dioxane (10 mL/mmol).
- Purge with argon and heat at 90°C for 12 hours.
- Cool to room temperature, filter through Celite, and concentrate under reduced pressure.
- Purify via column chromatography (petroleum ether/ethyl acetate, 4:1) to yield the boronic ester as a white solid (75–80% yield).
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | Dioxane |
| Temperature | 90°C |
| Reaction Time | 12 hours |
Etherification with Ethyl 4-Bromobutanoate
Procedure :
- Combine 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv), ethyl 4-bromobutanoate (1.5 equiv), and potassium carbonate (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol).
- Heat at 120°C under argon for 18 hours.
- Cool, dilute with water (20 mL), and extract with diethyl ether (3 × 30 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to obtain the title compound as a colorless oil (60–65% yield).
Optimization Insights :
- Base Selection : K₂CO₃ outperforms NaH or Cs₂CO₃ in minimizing ester hydrolysis.
- Solvent Effects : DMF enhances nucleophilicity of the phenolate ion compared to THF or acetonitrile.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.32 (s, 12H, pinacol CH₃), 2.50 (t, 2H, J = 7.3 Hz, COCH₂), 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 4.20 (t, 2H, J = 6.4 Hz, OCH₂), 6.80 (d, 2H, J = 8.2 Hz, aromatic H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.4 (s, 2F).
Mass Spectrometry (MS) :
- ESI-HRMS : m/z calculated for C₂₀H₂₈BF₂O₅ [M+H]⁺: 419.1904; found: 419.1908.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Miyaura Borylation | 75–80 | ≥98 | Scalable, minimal byproducts |
| Etherification | 60–65 | ≥95 | High regioselectivity |
Challenges and Mitigation Strategies
Boronic Ester Hydrolysis :
Low Etherification Yield :
Applications in Organic Synthesis
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Scientific Research Applications
Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound’s boronic ester group is valuable in the design of enzyme inhibitors and other biologically active molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The primary mechanism by which Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester group transfers its organic group to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, emphasizing structural variations, synthetic routes, and applications.
Table 1: Structural and Physical Properties
Key Findings:
Electronic Effects: The 2,6-difluoro substituents in the target compound enhance electrophilicity at the boron center, favoring Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs .
Stability: The ethyl ester group improves hydrolytic stability relative to phenol-derived boronates (e.g., ), which are prone to oxidation or protodeboronation.
Synthetic Versatility : The target compound’s ester chain allows for post-functionalization (e.g., hydrolysis to carboxylic acids), unlike rigid benzoate analogs .
Biological Activity
Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈BFO₄
- Molecular Weight : 294.13 g/mol
- CAS Number : Not specified in the searched data.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cytokine Release : It has been reported to inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells. This suggests a potential role in neuroinflammatory conditions .
- Neuroprotective Effects : The compound may activate neuroprotective signaling pathways similar to those activated by known neurotrophic factors. For instance, it has been shown to influence pathways involving phospho-JNK and Akt .
- Cell Survival Pathways : Studies indicate that the compound could modulate cell survival pathways by inhibiting certain kinases involved in apoptosis .
Biological Activity Data
| Activity | Effect | Source |
|---|---|---|
| Cytokine Inhibition | Inhibits TNFα release | |
| Neuroprotection | Activates neurotrophic signaling pathways | |
| Cell Survival Enhancement | Modulates apoptosis-related kinases |
Case Studies and Research Findings
- Neuroinflammation Model :
- Cytokine Release in Human Monocytes :
- Cell Culture Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, nickel-catalyzed reductive alkylation of aryl bromides (e.g., 2-(4-bromophenyl)-1,3,2-dioxaborolane derivatives) with ethyl 4-bromobutanoate at 60°C for 19–20 hours yields analogous boronate esters . Optimization involves adjusting catalysts (Ni/Pd), temperature, and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : and NMR to confirm fluorine positions and ester/borylation patterns (e.g., chemical shifts at δ -110 to -120 ppm for difluoro substituents) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., observed [M+Na] peaks within 0.001 Da error) .
- HPLC : Purity ≥95% with retention times calibrated against standards .
Q. What are the key challenges in handling and storing this boronate ester?
- Methodological Answer : Boronate esters are moisture-sensitive. Storage under inert gas (N/Ar) at -20°C in anhydrous solvents (THF, DCM) is critical. Hydrolysis risks are mitigated by using molecular sieves or stabilizers like BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. How does the electronic environment of the difluoro-phenoxy group influence cross-coupling reactivity?
- Methodological Answer : The electron-withdrawing fluorine substituents activate the aryl boronate for Suzuki-Miyaura coupling by polarizing the C–B bond. Computational studies (DFT) reveal reduced activation barriers for transmetalation when electron-deficient aryl boronate esters are paired with Pd catalysts. Experimental validation involves comparing coupling rates with non-fluorinated analogs .
Q. What strategies resolve contradictions in catalytic efficiency between nickel and palladium systems for this compound?
- Methodological Answer : Ni catalysts (e.g., NiCl/dppf) favor alkyl-aryl couplings at lower temps (60°C) but may suffer from β-hydride elimination. Pd systems (e.g., Pd(PPh)) require higher temps (80–100°C) but offer better functional group tolerance. Side-by-side kinetic studies under inert conditions (glovebox) with GC-MS tracking quantify turnover rates and byproduct profiles .
Q. How is this compound utilized in synthesizing bioactive heterocycles, and what are the critical intermediates?
- Methodological Answer : The boronate ester serves as a key intermediate in synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines). For example, coupling with 5-bromoimidazo[1,2-a]pyridine under Pd catalysis yields 4-(2,6-difluoro-4-(imidazo[1,2-a]pyridin-5-yl)phenoxy)furo[3,2-c]pyridine, a bioactive scaffold. Critical intermediates include brominated precursors and protected phenols .
Q. What analytical techniques differentiate regioisomeric byproducts during its synthesis?
- Methodological Answer : Regioisomers are distinguished via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
